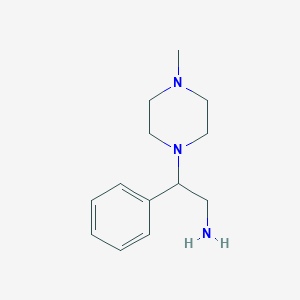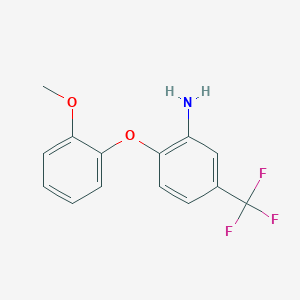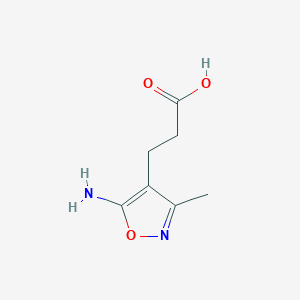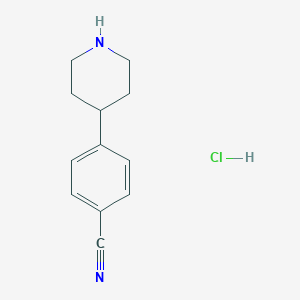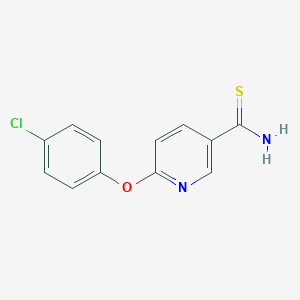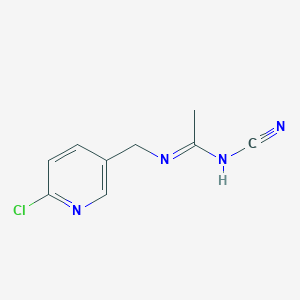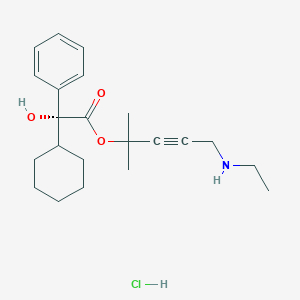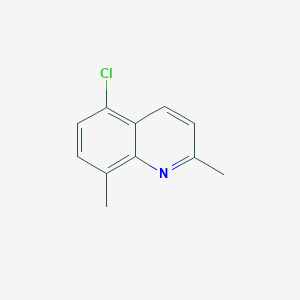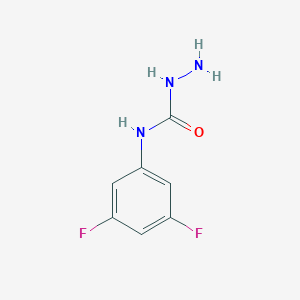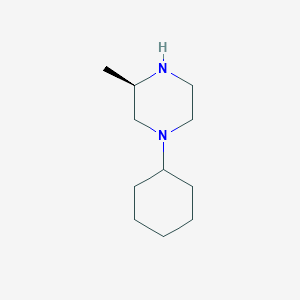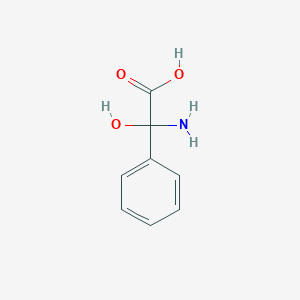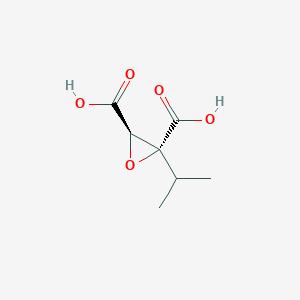
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid, also known as IPC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. IPC is a chiral molecule with two stereoisomers, (2R,3R)-IPC and (2S,3S)-IPC. In
Aplicaciones Científicas De Investigación
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has also been used as a building block in the synthesis of various bioactive molecules, such as amino acids and peptides.
In materials science, (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has been used as a monomer for the synthesis of biodegradable polymers, such as polyesters and polycarbonates. (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid-based polymers have shown excellent mechanical properties and biocompatibility, making them suitable for various biomedical applications, such as drug delivery and tissue engineering.
In catalysis, (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has been used as a ligand for various transition metal catalysts, such as palladium and nickel. (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid-based catalysts have shown excellent activity and selectivity in various organic transformations, such as cross-coupling reactions and asymmetric hydrogenation.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has also been shown to modulate the activity of various ion channels and receptors in the brain, such as NMDA receptors and GABA receptors. This modulation can lead to changes in neuronal excitability and synaptic plasticity, which can have beneficial effects on various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid can inhibit the growth of various cancer cell lines, such as breast cancer and lung cancer cells. (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial for various inflammatory and oxidative stress-related disorders.
In vivo studies have shown that (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid can improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has also been shown to have neuroprotective effects, which can be beneficial for various neurodegenerative disorders, such as Parkinson's disease and Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has several advantages for lab experiments, such as its high enantioselectivity in the synthesis, its potential applications in various fields, and its relatively low toxicity. However, (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid also has some limitations, such as its low yield in the synthesis and its limited solubility in water.
Direcciones Futuras
There are several future directions for (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid research, such as the development of (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid-based drugs for the treatment of cancer and neurological disorders, the synthesis of (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid-based polymers for various biomedical applications, and the design of (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid-based catalysts for various organic transformations. Further studies are also needed to fully understand the mechanism of action of (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid and its potential side effects in the body.
Métodos De Síntesis
The synthesis of (2R,3R)-(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid involves the reaction of isopropylidene malonate with ethyl glyoxylate in the presence of a chiral catalyst, such as (S)-BINAP. The reaction proceeds through a Michael addition and intramolecular cyclization to form (2R,3R)-(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid with high enantioselectivity. The yield of the synthesis is typically around 50-60%.
Propiedades
Número CAS |
189194-47-6 |
|---|---|
Nombre del producto |
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid |
Fórmula molecular |
C7H10O5 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
(2R,3R)-2-propan-2-yloxirane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H10O5/c1-3(2)7(6(10)11)4(12-7)5(8)9/h3-4H,1-2H3,(H,8,9)(H,10,11)/t4-,7+/m0/s1 |
Clave InChI |
JKDXYARGPHPKBS-MHTLYPKNSA-N |
SMILES isomérico |
CC(C)[C@@]1([C@@H](O1)C(=O)O)C(=O)O |
SMILES |
CC(C)C1(C(O1)C(=O)O)C(=O)O |
SMILES canónico |
CC(C)C1(C(O1)C(=O)O)C(=O)O |
Sinónimos |
2,3-Oxiranedicarboxylicacid,2-(1-methylethyl)-,trans-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




